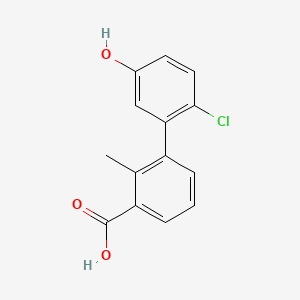

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(16)5-6-13(12)15/h2-7,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZFFSKUCRXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690468 | |

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-22-8 | |

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for 2-Methylbenzoic Acid

The 2-methylbenzoic acid scaffold can be synthesized via Friedel-Crafts acylation of toluene derivatives. For example, benzoyl chloride reacts with methyl chloride in the presence of Lewis acids like aluminum trichloride (AlCl₃) to form 2-methylbenzophenone, which is subsequently oxidized to 2-methylbenzoic acid using potassium permanganate (KMnO₄) under acidic conditions.

Reaction Conditions:

-

Catalyst: AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0–5°C (acyclation), 80°C (oxidation)

-

Yield: ~68% (over two steps)

Direct Methylation via Organometallic Reagents

Alternative routes employ directed ortho-metalation strategies. Treating benzoic acid with a lithium amide base (e.g., LDA) generates a resonance-stabilized aryl lithium species, which reacts with methyl iodide to install the methyl group at the 2-position.

Optimization Note:

-

Protection of carboxylic acid : Methyl esterification (e.g., using SOCl₂/MeOH) before metalation prevents deprotonation at the acidic carboxylic proton.

-

Yield : 72–78% after ester hydrolysis.

Synthesis of the 2-Chloro-5-hydroxyphenyl Fragment

Chlorination and Hydroxylation of Phenol Derivatives

Starting from 4-methoxyphenol, sequential electrophilic chlorination and demethylation provide 2-chloro-5-hydroxyphenol:

-

Chlorination : Treatment with Cl₂ gas in acetic acid at 40°C introduces chlorine at the ortho position relative to the methoxy group.

-

Demethylation : BBr₃ in DCM cleaves the methoxy group to yield the hydroxyl functionality.

Challenges:

-

Regioselective chlorination requires careful control of reaction temperature and stoichiometry to avoid poly-chlorination.

-

Demethylation must avoid over-oxidation of the phenol.

Palladium-Catalyzed Coupling for Aryl Halide Synthesis

The 2-chloro-5-hydroxyphenyl group can be introduced via Suzuki-Miyaura coupling using a pre-functionalized boronic acid. For instance, 2-chloro-5-methoxyphenylboronic acid is coupled to a brominated benzoic acid derivative, followed by demethylation.

Convergent Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The most robust method for linking the two fragments involves palladium-catalyzed coupling. Key steps include:

-

Bromination of 2-methylbenzoic acid : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the 3-position.

-

Coupling with 2-chloro-5-hydroxyphenylboronic acid : Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system.

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 90°C, 12 h

-

Yield: 65–70%

Ullmann-Type Coupling for Direct Arylation

For substrates sensitive to boronates, copper-mediated Ullmann coupling offers an alternative. Aryl iodides react with phenolic derivatives in the presence of CuI and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine).

Limitations:

-

Higher temperatures (120–140°C) required.

-

Moderate yields (~50%) due to competing homocoupling.

Post-Coupling Functionalization

Carboxylic Acid Deprotection

If protective groups (e.g., methyl esters) are used during coupling, hydrolysis with aqueous NaOH or LiOH restores the carboxylic acid functionality.

Conditions:

-

NaOH (2.0 M), THF/MeOH/H₂O (3:1:1)

-

Temperature: 60°C, 4 h

-

Yield: >95%

Purification and Crystallization

Crude products are purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate with 1% acetic acid).

Critical Analysis of Methodologies

Yield and Selectivity Trade-offs

| Method | Yield (%) | Selectivity Issues | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 65–70 | Boronic acid stability | Excellent |

| Ullmann | 45–50 | Homocoupling by-products | Moderate |

| Friedel-Crafts | 68 | Over-acylation/isomerization | Challenging |

Key Insight: The Suzuki-Miyaura method balances yield and scalability but requires stringent anhydrous conditions to prevent boronic acid decomposition.

Lewis Acid Catalysis Insights from Patent CN105384620A

Although Patent CN105384620A focuses on 3-chloromethyl benzoic acid synthesis, its use of ZnCl₂/FeCl₃ catalysts in chlorinated solvents (e.g., DCM) informs analogous systems. For example, ZnCl₂ could facilitate electrophilic aromatic substitution during fragment coupling.

Adaptation Potential:

-

Solvent Choice : Chloroform or DCM enhances Lewis acid activity.

-

Catalyst Loading : 0.05–0.5 equiv of ZnCl₂ suppresses side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Chloro-5-(3-chloro-4-methylphenyl)benzoic Acid (C₁₄H₁₀Cl₂O₂)

3-(3-Chloro-5-methylphenyl)-2-methylbenzoic Acid (C₁₅H₁₃ClO₂)

- Substituents : Chlorine at position 3' and methyl at position 5' on the phenyl ring.

5-Chloro-2-hydroxynicotinic Acid (C₆H₄ClNO₃)

- Substituents : Chlorine at position 5 and hydroxyl at position 2 on a nicotinic acid backbone.

- Key Differences : The pyridine ring introduces aromatic nitrogen, which may enhance coordination with metal ions or alter pharmacokinetic profiles .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | LogP* | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid | C₁₄H₁₁ClO₃ | 268.69 | 3.2 | ~0.5 (pH 7.4) |

| 2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid | C₁₄H₁₀Cl₂O₂ | 281.13 | 4.1 | <0.1 |

| 5-Chloro-2-hydroxynicotinic acid | C₆H₄ClNO₃ | 173.55 | 1.8 | ~2.0 |

*LogP values estimated based on substituent contributions .

- Hydroxyl Group Impact : The hydroxyl group in the target compound increases solubility in polar solvents but reduces lipid solubility compared to its methyl- or chloro-substituted analogues.

- Chlorine Position : Chlorine at position 2 (target compound) vs. position 3' (C₁₄H₁₀Cl₂O₂) affects steric hindrance and electronic effects, influencing reactivity in coupling reactions .

Case Studies from Literature

- Crystallography : Structural analysis via programs like SHELXL highlights the importance of substituent arrangement in crystal packing and stability, relevant for material science applications .

Biological Activity

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClO

- Molecular Weight : 288.72 g/mol

- CAS Number : 1261946-22-8

This compound contains a chloro group and a hydroxy group on the aromatic ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives showed that compounds with similar structures demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 64 | Methicillin-resistant S. aureus |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 128 | E. faecalis |

| 5-Fluorobenzimidazole derivative | 16 | C. auris |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic proteins in cancer cell lines .

Case Study: A549 Cell Line

In a study involving the A549 human lung cancer cell line, the compound exhibited significant cytotoxicity with an IC value of approximately 20 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in animal models. One study reported that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced rats. This suggests that the compound may exert its effects by inhibiting COX-2 activity and modulating NF-κB signaling pathways .

Table 2: Anti-inflammatory Effects in Animal Models

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |

|---|---|---|

| Control | 10,000 | 5,000 |

| LPS-induced | 15,000 | 7,500 |

| This compound | 5,700 | 2,320 |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : The compound likely induces apoptosis in cancer cells through mitochondrial pathways and affects cell cycle regulation.

- Anti-inflammatory Pathways : It is hypothesized to inhibit COX enzymes and modulate inflammatory cytokine production.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling halogenated aromatic precursors with methylbenzoic acid derivatives. Key steps include:

- Halogen-directed coupling : Utilize Suzuki-Miyaura cross-coupling between 2-methylbenzoic acid boronic esters and 2-chloro-5-hydroxyphenyl halides under palladium catalysis .

- Acid-catalyzed condensation : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity for the hydroxyl and chloro substituents .

- Purification : Recrystallization using acetic acid or isopropyl alcohol improves yield (up to 38% for analogous iodo derivatives) by removing isomers and unreacted intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the phenolic -OH group.

- Safety : Classified as UN2811 (6.1/PG3), requiring gloves, goggles, and fume hoods during handling. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Q. What analytical techniques are essential for confirming the structure of this compound?

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., chloro at C2, hydroxyl at C5 on the phenyl ring, and methyl at C2 on the benzoic acid).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (exact mass: ~280.04 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings, as demonstrated for structurally related chlorophenyl-methylbenzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Isomer identification : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers (e.g., 3-chloro vs. 5-chloro derivatives) arising from incomplete regioselectivity during synthesis .

- Impurity profiling : LC-MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) detects byproducts like 3-chloro-2-methylbenzoic acid (13% in analogous reactions) .

Q. What strategies are effective for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

- Functionalization of hydroxyl group : Protect with tert-butyldimethylsilyl (TBS) chloride before introducing sulfonamide or ester groups via nucleophilic substitution .

- Methylbenzoic acid modification : Replace the methyl group with trifluoromethyl using Ullman coupling, enhancing metabolic stability in drug discovery contexts .

Q. How can computational methods aid in predicting the reactivity or bioactivity of this compound?

- DFT calculations : Model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the chloro-substituted phenyl ring shows higher electron-withdrawing potential, influencing coupling reactions .

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, leveraging structural similarity to known benzoic acid-based inhibitors .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Byproduct accumulation : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) and reaction time to minimize side products. Continuous flow reactors improve heat distribution and yield consistency .

- Solvent recovery : Use green solvents (e.g., cyclopentyl methyl ether) for easier recycling and reduced environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.